

Physical and chemical properties of substituted 1,6-dienes

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Compound of Interest

Compound Name: 8-Ethoxyocta-1,6-diene

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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted 1,6-Dienes

Introduction

Substituted 1,6-dienes are a class of organic compounds characterized by a seven-carbon chain with double bonds at the first and sixth positions. As isolated dienes, the two π -systems do not interact through conjugation, meaning their reactivity is similar to that of simple alkenes. However, their unique structural arrangement makes them exceptionally valuable substrates in modern organic synthesis. The proximity of the two terminal double bonds allows for powerful intramolecular cyclization reactions, providing efficient pathways to a wide variety of five- and six-membered carbocycles and heterocycles. These cyclic structures are foundational motifs in natural products, pharmaceuticals, and advanced materials. This guide provides a detailed overview of the physical and chemical properties of substituted 1,6-dienes, with a focus on their synthetic transformations and applications relevant to drug discovery.

Physical and Spectroscopic Properties

The physical properties of substituted 1,6-dienes are largely determined by the nature of their substituents. For illustrative purposes, the properties of a commonly used and well-documented 1,6-diene, diethyl diallylmalonate, are summarized below.

Physical Properties of Diethyl Diallylmalonate

Property	Value
Molecular Formula	C ₁₃ H ₂₀ O ₄ [1][2]
Molecular Weight	240.30 g/mol [3][4]
Appearance	Liquid[4]
Boiling Point	242-244 °C (at 760 mmHg)[1][5]; 128-130 °C (at 12 mmHg)[4][6]
Density	0.993 - 0.994 g/mL at 25 °C[1][4][5][6]
Refractive Index (n ₂₀ /D)	1.446[1][4][5]
Solubility	Sparingly soluble in water (0.72 g/L at 25°C)[5]; Soluble in chloroform[6]
Flash Point	>110 °C (>230 °F)[4][5]

Spectroscopic Data for Diethyl Diallylmalonate

Spectroscopic analysis is essential for the characterization of 1,6-dienes. The following table outlines the key spectral features of diethyl diallylmalonate.

Spectroscopy	Key Features and Peaks
¹ H NMR (CDCl ₃)	δ (ppm): 5.85-5.65 (m, 2H, -CH=CH ₂), 5.15-5.05 (m, 4H, -CH=CH ₂), 4.18 (q, 4H, -O-CH ₂ -CH ₃), 2.65 (d, 4H, -C-CH ₂ -CH=), 1.22 (t, 6H, -O-CH ₂ -CH ₃)[2][7]
¹³ C NMR (CDCl ₃)	δ (ppm): 170.8 (C=O), 132.9 (-CH=CH ₂), 118.9 (-CH=CH ₂), 61.3 (-O-CH ₂ -CH ₃), 57.5 (C(CH ₂) ₂), 38.1 (-C-CH ₂ -CH=), 14.0 (-O-CH ₂ -CH ₃)[1]
IR (liquid film)	ν (cm ⁻¹): ~3080 (C-H stretch, alkene), ~2980 (C-H stretch, alkane), ~1730 (C=O stretch, ester), ~1640 (C=C stretch, alkene), ~920 (out-of-plane bend, =C-H)[1]

Chemical Properties and Key Reactions

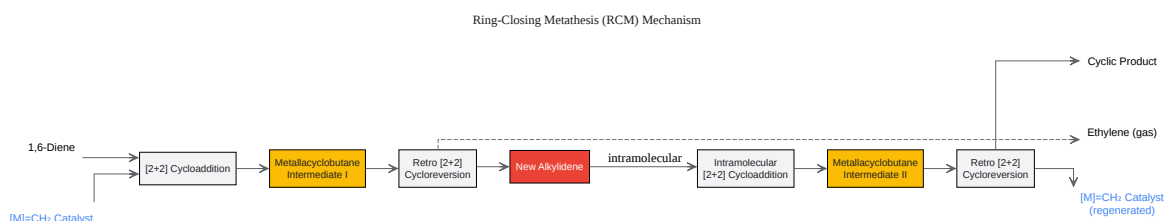
The chemistry of 1,6-dienes is dominated by intramolecular reactions that form cyclic products. The most significant of these are ring-closing metathesis and various metal-catalyzed cycloisomerizations.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a cornerstone of modern organic synthesis, allowing for the efficient construction of 5- to 7-membered unsaturated rings, as well as macrocycles containing over 30 atoms.^{[8][9]} The reaction involves the intramolecular rearrangement of a 1,6-diene catalyzed by a metal alkylidene complex, typically based on ruthenium (e.g., Grubbs' catalysts), to form a cycloalkene and volatile ethylene gas.^[8] The removal of ethylene from the reaction mixture serves as the thermodynamic driving force, pushing the equilibrium toward the cyclic product.^[9]

The success and rate of RCM can be influenced by the substituents on the diene backbone. For instance, geminal substituents can promote cyclization via the Thorpe-Ingold effect, while certain functional groups, like neighboring alkoxy groups, can accelerate the reaction.^[10]

Reaction Mechanism: The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.



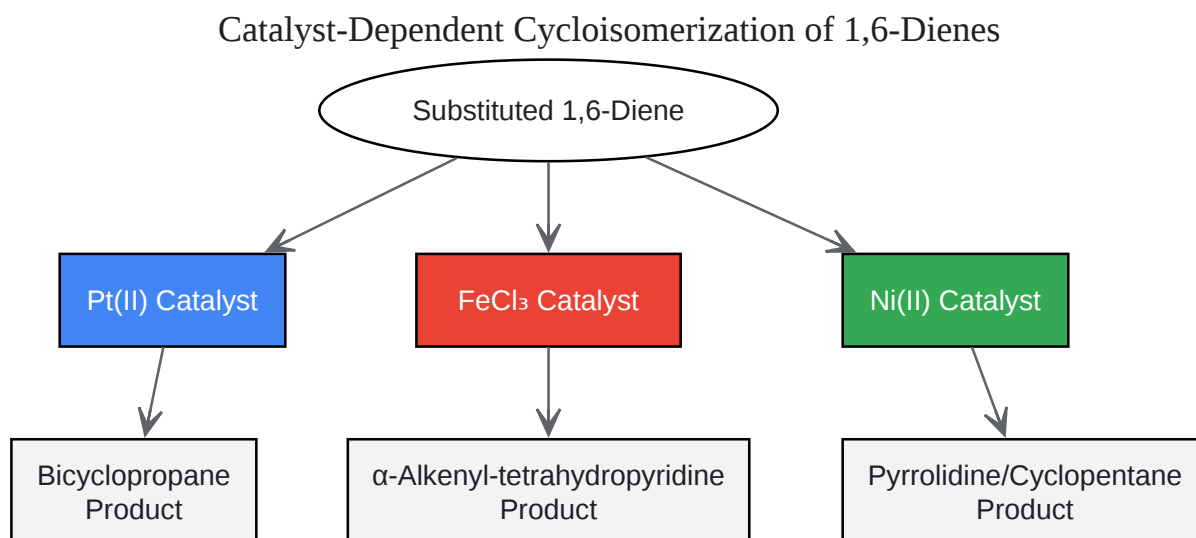
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RCM mechanism via a metallacyclobutane intermediate.

Cycloisomerization

Cycloisomerization is an atom-economical process where a 1,6-diene is converted into a cyclic isomer, typically catalyzed by various transition metals like platinum, nickel, or iron.^{[11][12][13]} Unlike RCM, no atoms are lost in this process. The structure of the resulting product is highly dependent on the choice of metal catalyst and reaction conditions.

- **Platinum(II) Catalysis:** Can convert 1,6-dienes into unusual bicyclopropane products.^[11]
- **Iron(III) Chloride ($FeCl_3$) Catalysis:** A green and cost-effective method that promotes the cycloisomerization of N-containing 1,6-dienes to form α -alkenyl-tetrahydropyridine compounds through a carbocation pathway.^{[12][14]}
- **Nickel(II) Catalysis:** Efficiently converts various 1,6-dienes into pyrrolidine and other five-membered heterocyclic derivatives.^{[13][15]}



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Diverse cycloisomerization products from 1,6-dienes.

Experimental Protocols

This section provides a representative protocol for the ring-closing metathesis of a substituted 1,6-diene.

General Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

Objective: To synthesize diethyl 3-cyclopentene-1,1-dicarboxylate via RCM.

Reagents & Materials:

- Diethyl diallylmalonate
- Grubbs' Catalyst, 2nd Generation
- Anhydrous, degassed dichloromethane (DCM) or toluene
- Ethyl vinyl ether (for quenching)
- Silica gel for column chromatography

- Standard glassware (round-bottom flask, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

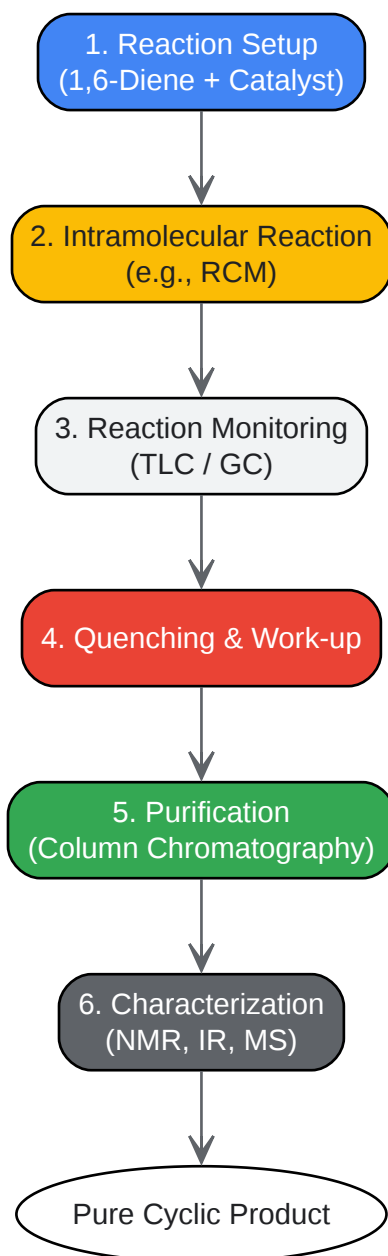
- **Setup:** A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with diethyl diallylmalonate (1.0 eq). The apparatus is flushed with an inert gas (N_2 or Ar).
- **Dissolution:** Anhydrous, degassed solvent (e.g., DCM) is added via syringe to create a dilute solution (typically 0.01-0.05 M). Dilute conditions are crucial to favor the intramolecular RCM reaction over intermolecular polymerization.
- **Catalyst Addition:** Grubbs' 2nd Generation catalyst (0.5-2.0 mol%) is added to the stirred solution. The mixture is often heated to reflux (approx. 40 °C for DCM) to initiate the reaction. The color of the solution will typically change, indicating catalyst activity.
- **Reaction Monitoring:** The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is driven to completion by the continuous removal of ethylene gas, which can be facilitated by gently bubbling inert gas through the solution.
- **Quenching:** Once the reaction is complete (typically 1-4 hours), the flask is cooled to room temperature. A few drops of ethyl vinyl ether are added, and the mixture is stirred for 20-30 minutes to quench the catalyst by reacting with the active ruthenium species.
- **Work-up:** The solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cyclic product.

Visualization of Experimental and Synthetic Workflows

General Laboratory Workflow for Synthesis and Characterization

The synthesis, purification, and characterization of compounds derived from 1,6-dienes follow a standard workflow in organic chemistry laboratories.

General Synthesis & Characterization Workflow



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Workflow for synthesis and characterization.

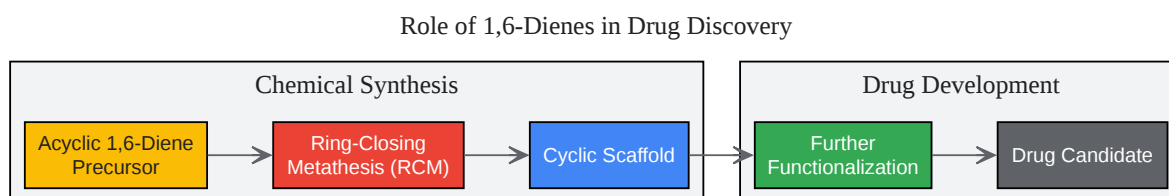
Relevance in Drug Development and Medicinal Chemistry

The ability of 1,6-dienes to efficiently form structurally complex cyclic molecules makes them highly relevant to the pharmaceutical industry.[16][17] Olefin metathesis, in particular, has become a powerful tool in drug discovery.[18]

- **Access to Macrocycles:** RCM is one of the most effective methods for synthesizing macrocycles, a class of molecules (≥ 12 atoms in the ring) of increasing importance in drug development for tackling challenging biological targets.[19]
- **Scaffold Synthesis:** The cyclic and heterocyclic products of 1,6-diene cyclizations serve as rigid scaffolds for the synthesis of new drug candidates. These core structures are present in numerous biologically active compounds and natural products.
- **Approved Drugs:** The commercial manufacturing of several drugs now incorporates an RCM step. Notable examples include the hepatitis C protease inhibitors simeprevir and glecaprevir, and the kinase inhibitor pacritinib.[19]

Conceptual Pathway from 1,6-Diene to Drug Candidate

The strategic use of RCM can significantly shorten synthetic routes to complex molecular targets in the drug discovery pipeline.



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Conceptual workflow from 1,6-diene to drug candidate.

Conclusion

Substituted 1,6-dienes are versatile and powerful building blocks in organic synthesis. While their physical properties are analogous to simple alkenes, their chemical reactivity is distinguished by a strong propensity for intramolecular cyclization. Reactions such as ring-closing metathesis and transition metal-catalyzed cycloisomerization provide direct and atom-economical routes to a vast array of cyclic and heterocyclic structures. The strategic importance of these transformations is particularly evident in the field of drug discovery, where they enable the efficient synthesis of complex molecular scaffolds and macrocyclic drug candidates. A thorough understanding of the properties and reactivity of 1,6-dienes is therefore essential for researchers and scientists working at the forefront of chemical synthesis and development.

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